Methyl 2-(hydroxymethyl)cyclobutanecarboxylate
Description
Methyl 2-(hydroxymethyl)cyclobutanecarboxylate is a cyclobutane-derived ester featuring a hydroxymethyl substituent at the 2-position of the strained four-membered ring. Its molecular formula is C₇H₁₀O₄ (molecular weight: 158.15 g/mol). The compound combines the steric constraints of a cyclobutane ring with the polarity of hydroxyl and ester groups, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. Its reactivity is influenced by the interplay of ring strain and functional group interactions .
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-3-2-5(6)4-8/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGTCIDQYNDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethyl)cyclobutanecarboxylate typically involves the esterification of 2-(hydroxymethyl)cyclobutanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)cyclobutanecarboxylic acid.
Reduction: 2-(Hydroxymethyl)cyclobutanemethanol.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(hydroxymethyl)cyclobutanecarboxylate exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Property Comparison
Key Differences in Reactivity and Stability
Hydroxymethyl vs. Amino Groups: The hydroxymethyl group in the target compound favors oxidation and esterification, while amino groups (e.g., in ) enable nucleophilic substitution or condensation reactions.
Ring Strain Effects : Cyclobutane derivatives exhibit higher reactivity in ring-opening reactions compared to larger rings (e.g., cyclohexane in ) due to angle strain .
Steric Effects : Methyl-substituted analogs () show reduced reactivity in ester hydrolysis due to steric shielding of the carbonyl group.
Biological Activity
Methyl 2-(hydroxymethyl)cyclobutanecarboxylate is a compound that has garnered interest due to its potential biological activities, particularly in relation to its interactions with lysophosphatidic acid (LPA) receptors. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its cyclobutane ring structure, which contributes to its unique chemical properties. The presence of a hydroxymethyl group enhances its reactivity and potential biological interactions.
The compound acts as an antagonist to LPA receptors, which are implicated in various physiological processes, including cell proliferation, migration, and survival. The biological activity of LPA and its receptors has been extensively studied, revealing their roles in wound healing, fibrosis, and cancer progression .
1. Antagonistic Effects on LPA Receptors
Research indicates that compounds similar to this compound can inhibit LPA receptor signaling. This inhibition can potentially mitigate conditions associated with excessive LPA signaling, such as:
- Fibrosis : Studies have shown that antagonizing LPA receptors can reduce fibrosis in various organs, including the lungs and liver .
- Cancer : The modulation of LPA receptor activity may influence tumor growth and metastasis .
2. Cellular Responses
This compound has been observed to affect cellular responses such as:
- Cell Migration : It may inhibit cell migration, which is crucial in cancer metastasis.
- Cell Proliferation : The compound's antagonistic action on LPA receptors could lead to reduced cell proliferation rates in certain cancer types.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antagonism of LPA Receptors | Inhibition of cell migration | |
| Reduction in Fibrosis | Decreased collagen deposition | |
| Anti-cancer Activity | Reduced tumor growth |
Case Study 1: Lung Fibrosis
In a study involving bleomycin-induced lung fibrosis, the administration of an LPA receptor antagonist similar to this compound resulted in significant reductions in fibrosis markers. The study highlighted the potential therapeutic role of such compounds in pulmonary diseases characterized by fibrotic changes .
Case Study 2: Cancer Treatment
A clinical trial explored the use of LPA receptor antagonists in patients with advanced cancer. Results indicated a decrease in tumor size and improved patient outcomes, suggesting that targeting LPA signaling pathways could be a viable strategy for cancer therapy .
Q & A
Q. What are the common synthetic routes for Methyl 2-(hydroxymethyl)cyclobutanecarboxylate?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. A plausible route includes:
Cyclobutane precursor preparation : Start with a cyclobutane carboxylic acid derivative (e.g., 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid).
Hydroxymethyl introduction : Use reductive amination or nucleophilic substitution. For example, sodium hydride (NaH) in DMF with methyl iodide can methylate amines, as seen in analogous syntheses . Adjustments may include protecting the hydroxymethyl group during esterification.
Esterification : React with methanol under acidic or basic conditions.
Key considerations :
- Purification via reverse-phase (C18) or silica gel chromatography .
- Monitor reaction progress using LCMS (e.g., m/z [M+H]+ analysis) and HPLC retention times (e.g., 0.93 minutes under specific conditions) .
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | NaH, DMF, methyl iodide | Methylation | |
| 2 | C18 column (acetonitrile/water) | Purification | |
| 3 | LCMS (m/z 353 [M+H]+) | Characterization |
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm cyclobutane ring geometry and hydroxymethyl/ester group positions. Compare chemical shifts with computational predictions (DFT) for validation.
- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve stereochemical ambiguities . ORTEP-III can visualize thermal ellipsoids for structural accuracy .
- LCMS/HPLC : Quantify purity and monitor degradation (e.g., hydrolysis of the ester group) using retention time consistency .
Q. How can the hydroxymethyl group be selectively functionalized?
- Methodological Answer :
- Protection : Use tert-butyldimethylsilyl (TBS) ethers or acetyl groups to block the hydroxymethyl during ester modifications.
- Oxidation : Convert the hydroxymethyl to a ketone using Jones reagent (CrO/HSO) or Swern oxidation (oxalyl chloride/DMSO) .
- Substitution : Replace the hydroxyl group with halides (e.g., PBr for bromide introduction) for downstream coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize cyclobutane ring strain during synthesis?
- Methodological Answer :
- Temperature control : Conduct reactions at 0–25°C to reduce thermal ring-opening .
- Catalyst selection : Use palladium catalysts for strain-tolerant cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states without destabilizing the ring .
Q. What strategies resolve contradictions between computational NMR predictions and experimental data?
- Methodological Answer :
Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers. Compare Boltzmann-weighted shifts with experimental data.
Crystallographic validation : Refine the structure via SHELXL to confirm bond angles/distances, then recalculate NMR shifts .
Solvent effects : Account for solvent polarity in DFT calculations (e.g., IEF-PCM model for DMSO or CDCl) .
Q. How to design stability studies under varying pH conditions?
- Methodological Answer :
- pH range : Test aqueous buffers (pH 1–13) at 25°C and 40°C (accelerated conditions).
- Analytical monitoring : Use HPLC to track ester hydrolysis (e.g., disappearance of the parent peak at 0.93 minutes) .
- Degradation product identification : Isolate byproducts via preparative TLC and characterize via high-resolution MS and -NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
